molecular formula C8H6BrClO B1282770 3-Bromophenylacetyl chloride CAS No. 98288-51-8

3-Bromophenylacetyl chloride

Cat. No.: B1282770
CAS No.: 98288-51-8
M. Wt: 233.49 g/mol
InChI Key: DFKQZCVLSJIRES-UHFFFAOYSA-N
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Description

3-Bromophenylacetyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and acyl chloride functional groups, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenylacetyl chloride can be synthesized through the reaction of 3-bromophenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography to ensure the complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenylacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents can be used under acidic conditions to introduce new functional groups onto the aromatic ring.

Major Products Formed:

    Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.

    Functionalized Aromatics: Products of electrophilic aromatic substitution, such as nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-Bromophenylacetyl chloride is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromophenylacetyl chloride is primarily based on its reactivity as an acylating agent The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives

Molecular Targets and Pathways:

    Nucleophiles: Such as amines, alcohols, and thiols, which react with the acyl chloride group.

    Aromatic Ring: The bromine atom can undergo electrophilic substitution, enabling further functionalization.

Comparison with Similar Compounds

3-Bromophenylacetyl chloride can be compared with other similar compounds, such as:

    Phenylacetyl chloride: Lacks the bromine atom, making it less reactive in electrophilic aromatic substitution reactions.

    3-Chlorophenylacetyl chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

    4-Bromophenylacetyl chloride: The bromine atom is positioned differently on the aromatic ring, influencing the compound’s reactivity and the products formed in reactions.

Uniqueness: The presence of both the bromine atom and the acyl chloride group in this compound makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations and applications.

Properties

IUPAC Name

2-(3-bromophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQZCVLSJIRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541969
Record name (3-Bromophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98288-51-8
Record name (3-Bromophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)acetyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The raw material meta-bromophenylacetic acid (100 g, 0.47 mol, 1.0 eq) was dissolved in dichloromethane (500 ml), then was cooled to 0° C. in ice-salt bath. Oxalyl chloride (120 g, 0.95 mol, 2.0 eq) was added dropwise to the reaction mixture with temperature maintaining 0° C. After the dropping was finished, the reaction temperature was changed to room temperature and reacted for two hours. The reaction mixture was concentrated under reduced pressure to obtain meta-bromophenylacetyl chloride (110 g, 0.47 mol) after the reaction completed. The obtained meta-bromophenylacetyl chloride was dissolved in dichloromethane (200 ml) for further use.
[Compound]
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Synthesis routes and methods II

Procedure details

Thionyl chloride (2.035 mL, 27.90 mmol) was added to 2-(3-bromophenyl)acetic acid (1.500 g, 6.98 mmol) in DCM (30 mL). The resulting solution was stirred at room temperature for 18 hours. The resulting mixture was evaporated to dryness and the residue was azeotroped with toluene to afford crude product (1.570 g, 96% yield), which was used without further purification.
Quantity
2.035 mL
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1.5 g
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reactant
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30 mL
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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